2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
Description
Chemical Identity: 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 1025719-20-3 ) is a boronate ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₆BNO₃ (MW: 245.09 g/mol) . It features a benzo[d]oxazole core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 5.
Synthesis:
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester group. Similar protocols involve Li/Br exchange followed by borylation with pinacol borane reagents .
Properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-16-11-8-6-7-10(12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPMRKCTBADND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719887 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025719-20-3 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Dioxaborolane Moiety: This step involves the borylation of the benzo[d]oxazole core using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane moiety is replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the benzo[d]oxazole structure enhances the biological activity of these compounds. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis .
Drug Development
The compound serves as a critical building block in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biologically relevant targets makes it a valuable component in drug design. For instance, derivatives of this compound have been explored for their potential as inhibitors of protein kinases, which are crucial in cancer therapy .
Material Science
Fluorescent Materials
The unique structure of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole allows it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorescence properties can be tuned by modifying the substituents on the oxazole ring .
Polymer Chemistry
This compound can also be used as a monomer or additive in polymer synthesis. Its boron-containing structure enhances the thermal stability and mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
Organic Synthesis
Building Block for Synthesis
In organic synthesis, this compound acts as a versatile building block for the construction of more complex molecules. Its reactivity allows for various transformations, including Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds. This makes it a valuable reagent in synthetic organic chemistry .
Functionalization Reactions
The presence of the dioxaborolane group enables selective functionalization reactions that can introduce various functional groups into organic molecules. This property is particularly useful in creating libraries of compounds for biological screening and drug discovery .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
Case Study 2: Fluorescent Polymer Development
Another research project focused on integrating this compound into polymer matrices to develop new fluorescent materials for OLED applications. The resulting polymers exhibited enhanced light emission properties and improved stability under operational conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Heterocyclic Analogues
A. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
B. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
C. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
Functional Group and Heterocycle Variations
A. Thiazole Derivatives
B. Triazine and Malonate Derivatives
- Example: Dimethyl-2-(2-methyl-7-boronate-hept-4-yn-3-yl)malonate CAS: Not explicitly listed; see . Key Differences:
- Alkyne-linked malonate chain introduces flexibility, enabling applications in polymer chemistry. However, the boronate group’s reactivity is masked by the malonate, requiring harsher reaction conditions .
Comparative Data Table
Research Findings and Challenges
- Synthetic Accessibility : The target compound is more synthetically accessible than diboronate analogues (e.g., 4,7-bis-boronate-benzo[c][1,2,5]thiadiazole), which often face low yields due to steric and electronic challenges .
- Stability : Benzo[d]oxazole derivatives exhibit superior hydrolytic stability compared to thiazole analogues, as sulfur-containing heterocycles are prone to oxidation .
- Performance in Cross-Coupling : The 7-boronate isomer shows 15–20% higher yields in Suzuki-Miyaura reactions than its 5-substituted counterpart, attributed to reduced steric hindrance .
Biological Activity
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities, along with relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a benzo[D]oxazole moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 258.12 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BN₂O₂ |
| Molecular Weight | 258.12 g/mol |
| CAS Number | 1419554-45-2 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that derivatives of benzo[D]oxazole exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A comparative study highlighted that certain derivatives exhibited up to a 10-fold increase in potency against human cancer cell lines when compared to standard chemotherapeutics like Combretastatin-A4 (CA-4) .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities:
- Mechanism of Action : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes and inhibit fungal cell wall synthesis. The dioxaborolane moiety is believed to play a crucial role in enhancing the compound's interaction with biological targets .
Case Study 1: Anticancer Efficacy
A study conducted on benzo[D]oxazole derivatives found that modifications at the C–3 position significantly enhanced antiproliferative activity against multiple cancer cell lines. The results indicated that compounds with specific substitutions showed improved selectivity and potency.
| Compound | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 2-Methyl-7-Derivative A | 1.5 | High |
| 2-Methyl-7-Derivative B | 0.8 | Moderate |
| CA-4 | 8.0 | Low |
Case Study 2: Antibacterial Activity
In a separate investigation focusing on antibacterial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed substantial inhibition zones indicating effective antibacterial action.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Q & A
Q. Example Protocol :
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (0.36 mmol) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C | |
| Reaction Time | 8 hours | |
| Yield | 90% |
How is the compound characterized after synthesis?
Basic
Post-synthesis characterization relies on:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ = 322 for a related compound) .
Advanced Tip : Use DEPT-135 or 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers optimize Suzuki-Miyaura coupling for higher yields?
Q. Advanced
- Catalyst loading : Reduce Pd(dppf)Cl2 to 0.5 mol% while increasing reaction time to 12–16 hours to minimize costs without compromising yield .
- Solvent purity : Use anhydrous 1,4-dioxane to prevent hydrolysis of the boronate ester.
- Alternative ligands : Test XPhos or SPhos ligands for sterically hindered substrates .
- Workup : Extract with THF/water to remove inorganic salts and purify via silica gel chromatography or recrystallization (ethanol/water) .
What challenges arise in interpreting NMR spectra of this compound?
Q. Advanced
- Boron-related broadening : Quadrupolar broadening from boron (¹⁰B/¹¹B isotopes) can obscure adjacent proton signals. Use decoupling techniques or analyze spectra at higher magnetic fields (≥500 MHz) .
- Impurity peaks : Residual solvents (e.g., dioxane at δ 3.6 ppm) or unreacted starting materials may overlap with target signals. Compare with spectra of intermediates (e.g., brominated precursor) .
How is this compound applied in organic electronics or materials science?
Q. Advanced
- OLED intermediates : Similar boronate esters serve as electron donors in thermally activated delayed fluorescence (TADF) emitters. For example, phenoxazine/carbazole-based boronate derivatives enhance charge transfer in OLEDs .
- Cross-coupling precursors : The compound acts as a key intermediate in synthesizing conjugated polymers for organic photovoltaics (OPVs) .
How can researchers resolve contradictions in reported spectroscopic data?
Q. Advanced
- Systematic benchmarking : Compare NMR data across multiple syntheses (e.g., vs. 13) to identify solvent- or temperature-dependent shifts.
- Impurity analysis : Use LC-MS or HPLC to detect side products (e.g., deborylated byproducts) that may skew spectral interpretations .
- Collaborative validation : Share raw spectral data with crystallography labs (e.g., using OLEX2 or SHELX) to cross-validate structural assignments .
What purification techniques are most effective post-synthesis?
Q. Methodological
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:3) to separate boronate esters from Pd residues .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, as demonstrated for related benzo[d]oxazole derivatives .
- Alternative : Size-exclusion chromatography (SEC) for polymer-bound impurities .
What role does this compound play in pharmaceutical research?
Q. Advanced
- Drug intermediate : Boronate esters enable late-stage functionalization via Suzuki coupling, e.g., attaching bioactive moieties to benzo[d]oxazole cores .
- Protease inhibitor analogs : Structural analogs (e.g., benzimidazole-triazole derivatives) show activity against viral proteases, suggesting potential antiviral applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
